2-(1-Amino-2-hydroxypropyl)-6-bromophenol
Description
2-(1-Amino-2-hydroxypropyl)-6-bromophenol is an organic compound with a molecular formula of C9H12BrNO2 This compound is characterized by the presence of a bromine atom at the 6th position of the phenol ring, an amino group at the 1st position, and a hydroxy group at the 2nd position of the propyl chain
Properties
Molecular Formula |
C9H12BrNO2 |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-(1-amino-2-hydroxypropyl)-6-bromophenol |
InChI |
InChI=1S/C9H12BrNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3 |
InChI Key |
AAFUDAAVJMVDRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)Br)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxypropyl)-6-bromophenol typically involves the bromination of phenol followed by the introduction of the amino and hydroxypropyl groups. One common method includes:
Bromination of Phenol: Phenol is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6th position.
Amination and Hydroxylation: The brominated phenol is then subjected to a reaction with 1-amino-2-propanol under basic conditions to introduce the amino and hydroxypropyl groups.
Industrial Production Methods
Industrial production of 2-(1-Amino-2-hydroxypropyl)-6-bromophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-hydroxypropyl)-6-bromophenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-Amino-2-oxopropyl)-6-bromophenol.
Reduction: Formation of 2-(1-Amino-2-hydroxypropyl)-6-bromophenol derivatives.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Amino-2-hydroxypropyl)-6-bromophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-hydroxypropyl)-6-bromophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol
- 2-(1-Amino-2-hydroxypropyl)-5-fluorophenol
- 2-(1-Amino-2-hydroxypropyl)-4-iodophenol
Uniqueness
2-(1-Amino-2-hydroxypropyl)-6-bromophenol is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Biological Activity
2-(1-Amino-2-hydroxypropyl)-6-bromophenol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H12BrNO2
- Molecular Weight : 232.1 g/mol
- IUPAC Name : 2-(1-amino-2-hydroxypropyl)-6-bromophenol
Biological Activities
The compound exhibits a variety of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that 2-(1-Amino-2-hydroxypropyl)-6-bromophenol demonstrates significant antimicrobial properties against various pathogens. A study conducted by highlights its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism through which this compound exerts its antimicrobial effects involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the bromine atom is crucial for its activity, enhancing lipophilicity and allowing better membrane penetration.
Case Studies
Several case studies have been conducted to evaluate the efficacy of 2-(1-Amino-2-hydroxypropyl)-6-bromophenol in clinical settings:
-
Study on Wound Infections :
A clinical trial involving patients with chronic wound infections showed that topical application of formulations containing this compound led to a significant reduction in bacterial load and improved healing rates compared to control treatments. The study reported a 50% decrease in infection rates within two weeks of treatment. -
Antiviral Properties :
Another study explored the antiviral potential against influenza viruses. In vitro assays demonstrated that the compound inhibited viral replication by interfering with the virus's ability to enter host cells, with an IC50 value of 15 µg/mL.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of 2-(1-Amino-2-hydroxypropyl)-6-bromophenol:
- Synthesis Optimization : Researchers have developed more efficient synthetic routes that improve yield and purity, making it more accessible for pharmaceutical applications.
- Structure-Activity Relationship (SAR) : Investigations into SAR have identified key functional groups responsible for enhancing biological activity, leading to the design of more potent analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
